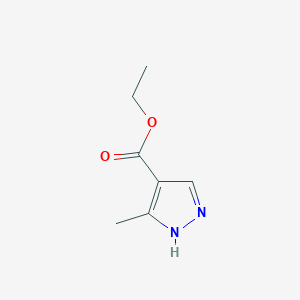

ethyl 3-methyl-1H-pyrazole-4-carboxylate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19454. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 5-methyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-8-9-5(6)2/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYVTIKYZUMDIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101005779 | |

| Record name | Ethyl 3-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85290-78-4 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85290-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 85290-78-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-methyl-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-Methyl-1H-Pyrazole-4-Carboxylate: Properties, Synthesis, and Applications

Abstract: Ethyl 3-methyl-1H-pyrazole-4-carboxylate is a pivotal heterocyclic building block, or synthon, whose structural framework is a cornerstone in the development of a wide array of functional molecules. Its prevalence in medicinal chemistry and agrochemical research stems from the versatile reactivity of the pyrazole core and its ester functional group. This guide provides an in-depth analysis of its fundamental physicochemical and spectroscopic properties, a detailed, field-proven synthesis protocol, and an exploration of its reactivity and applications, tailored for researchers and professionals in chemical synthesis and drug development.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to mimic biological structures and interact with various enzymatic targets. This has led to the successful development of numerous pharmaceuticals and agrochemicals.[1] this compound serves as a highly functionalized and readily accessible starting material for elaborating this important core structure. A key feature of this molecule is its existence in tautomeric forms, which can influence its reactivity in substitution reactions.

Caption: Tautomeric forms of the title compound.

Core Physicochemical and Identification Properties

Precise identification and understanding of a compound's physical properties are fundamental to its application in research and development. This compound is typically a solid at room temperature with properties that make it suitable for a variety of reaction conditions.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 85290-78-4 | Sigma-Aldrich, PubChem[2] |

| Molecular Formula | C₇H₁₀N₂O₂ | PubChem[2], Sigma-Aldrich |

| Molecular Weight | 154.17 g/mol | PubChem[2], Sigma-Aldrich |

| InChIKey | HHYVTIKYZUMDIL-UHFFFAOYSA-N | PubChem[2], Sigma-Aldrich |

| Canonical SMILES | CCOC(=O)C1=C(NN=C1)C | PubChem[2] |

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Solid / Yellow Solid | Sigma-Aldrich, ChemicalBook[3] |

| Melting Point | 49-55 °C | ChemicalBook[3], Sigma-Aldrich |

| Boiling Point | 280.6 ± 20.0 °C (Predicted) | ChemicalBook[3] |

| Storage Class | 11 (Combustible Solids) | Sigma-Aldrich |

| Water Pollution Class | WGK 3 (Highly hazardous for water) | Sigma-Aldrich |

Spectroscopic Profile

The structural elucidation of this compound is confirmed through standard spectroscopic techniques. The data presented below are critical for reaction monitoring and quality control.

Table 3: Key Spectroscopic Data

| Technique | Data Interpretation | Source |

|---|---|---|

| ¹H NMR | (400 MHz, CDCl₃): δ 7.96 (s, 1H, pyrazole C5-H), 4.29 (q, J = 7.2 Hz, 2H, -OCH₂CH₃), 2.55 (s, 3H, -CH₃), 1.34 (t, J = 7.2 Hz, 3H, -OCH₂CH₃) | ChemicalBook[3] |

| Mass Spec. | (ESI) m/z: 154.8 [M+H]⁺ | ChemicalBook[3] |

| Infrared (IR) | Expected peaks: ~3200-3400 cm⁻¹ (N-H stretch), ~1700-1720 cm⁻¹ (C=O ester stretch), ~1500-1600 cm⁻¹ (C=N, C=C ring stretches). Note: The IR spectrum for the isomer ethyl 5-methyl-1H-pyrazole-3-carboxylate is publicly available and serves as a useful reference.[4] | Inferred |

The ¹H NMR spectrum is particularly informative. The singlet at 7.96 ppm is characteristic of the lone proton on the pyrazole ring. The quartet and triplet signals are classic indicators of an ethyl ester group, and the singlet at 2.55 ppm confirms the presence of the methyl group attached to the ring.

Synthesis and Purification: A Validated Protocol

The construction of the pyrazole ring is a well-established process in organic chemistry. The following protocol describes a high-yield, two-step synthesis starting from commercially available reagents.

Mechanistic Rationale

The synthesis proceeds via a condensation reaction followed by cyclization.

-

Condensation: Ethyl 3-oxobutyrate (ethyl acetoacetate) is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The enolizable ethyl acetoacetate attacks the DMF-DMA, which serves as a one-carbon electrophile, to form an enamine intermediate. This step effectively installs the carbon atom that will become C5 of the pyrazole ring and prepares the skeleton for cyclization.

-

Cyclization: The enamine intermediate is then treated with hydrazine hydrate. The hydrazine, with its two nucleophilic nitrogen atoms, attacks the carbonyl carbons, leading to a condensation and ring-closing reaction that, after dehydration, yields the stable aromatic pyrazole ring.[3]

Detailed Experimental Protocol

This protocol is adapted from a documented industrial synthesis procedure.[3]

Step 1: Intermediate Formation

-

To a solution of ethyl 3-oxobutyrate (20.0 g, 153.7 mmol) in tetrahydrofuran (THF, 150 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 19.2 g, 161.4 mmol).

-

Stir the reaction mixture at 70 °C for 2 hours. Monitor for the consumption of starting material (e.g., by TLC).

-

After completion, remove the solvent by concentration under reduced pressure to yield the crude intermediate.

Step 2: Cyclization and Product Formation

-

Dissolve the crude intermediate in ethanol (150 mL).

-

Slowly add hydrazine hydrate (9.2 g, 184.4 mmol) dropwise to the solution.

-

Stir the mixture at 80 °C for 16 hours.

-

Remove the ethanol by concentration under reduced pressure.

-

Dilute the residue with brine (80 mL) and extract with ethyl acetate (2 x 200 mL).

-

Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the target compound. Yield: 21.0 g (87.8%) as a pale green solid.[3]

Caption: Workflow for the synthesis of the title compound.

Chemical Reactivity and Applications

The utility of this compound as a synthon is derived from its key reactive sites, which allow for straightforward chemical diversification.

Key Reactive Sites

-

N-H Acidity/Nucleophilicity: The proton on the pyrazole nitrogen is weakly acidic and can be deprotonated with a suitable base. The resulting anion is nucleophilic and can be readily alkylated or acylated, providing access to N-substituted pyrazoles.[5]

-

Ester Group: The ethyl ester is a versatile handle for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other carboxylate chemistries. Alternatively, it can undergo transesterification or be reduced to the primary alcohol.

-

Aromatic Ring: While the pyrazole ring is aromatic and relatively stable, it can undergo electrophilic substitution, though the regioselectivity is influenced by the existing substituents.

Caption: Key diversification pathways from the core scaffold.

Applications in Research and Development

This compound is a valuable intermediate in several key industrial and research areas:

-

Agrochemicals: It serves as a building block for potent fungicides and herbicides. The pyrazole scaffold is a well-known toxophore in this domain.[6]

-

Pharmaceuticals: It is widely used in the synthesis of active pharmaceutical ingredients (APIs). Research has explored its use in developing anti-inflammatory agents, analgesics, and enzyme inhibitors.[1][6][7] The ability to easily modify the N1 and C4 positions allows for the creation of large libraries of compounds for screening and lead optimization in drug discovery programs.

Safety and Handling

As a combustible solid, this compound should be handled with standard laboratory precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry place. It is classified under WGK 3, indicating it is highly hazardous to water, so care should be taken to prevent environmental release.

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for chemical innovation. Its well-defined physicochemical properties, straightforward and high-yield synthesis, and multiple points for chemical diversification make it an indispensable building block for researchers. Its established role in the synthesis of bioactive molecules in both pharmaceutical and agrochemical contexts ensures its continued relevance and importance in the field of applied chemistry.

References

-

This compound | C7H10N2O2 | CID 227598 - PubChem. National Center for Biotechnology Information. [Link]

-

Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. [Link]

- Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.

-

Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - NIST WebBook. National Institute of Standards and Technology. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. This compound | C7H10N2O2 | CID 227598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ethyl-3-methyl-1H-pyrazole-4-carboxylate CAS#: 85290-78-4 [m.chemicalbook.com]

- 4. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 5. ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 3-Methyl-1H-pyrazole-4-carboxylate: A Key Heterocyclic Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 3-methyl-1H-pyrazole-4-carboxylate is a versatile heterocyclic compound that has garnered significant attention in the fields of pharmaceutical and agrochemical research. Its unique structural framework, featuring a pyrazole core functionalized with a methyl group and an ethyl carboxylate moiety, makes it a valuable intermediate for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, spectroscopic characterization, and, most importantly, its critical role as a scaffold in the design and development of novel therapeutic agents. Particular emphasis is placed on its application in the synthesis of kinase inhibitors and other targeted therapies, underscoring its relevance to modern drug discovery.

Chemical Structure and Nomenclature

The foundational aspect of any chemical entity is its structure and unambiguous identification. This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

IUPAC Name: According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for this compound is This compound .[1] Due to tautomerism in the pyrazole ring, it can also be named ethyl 5-methyl-1H-pyrazole-4-carboxylate, although the 3-methyl isomer is commonly referenced.[1]

Key Identifiers: A comprehensive list of identifiers is crucial for accurate database searches and procurement.

| Identifier | Value | Source |

| CAS Number | 85290-78-4 | [2] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1] |

| Molecular Weight | 154.17 g/mol | [1] |

| InChI | InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-8-9-5(6)2/h4H,3H2,1-2H3,(H,8,9) | [2] |

| SMILES | CCOC(=O)c1c[nH]nc1C | [2] |

Synthesis and Mechanistic Insights

The construction of the pyrazole ring system is a cornerstone of heterocyclic chemistry. The most common and efficient method for synthesizing this compound is through the condensation reaction of a β-ketoester with hydrazine.

General Reaction Scheme:

Figure 2: General synthesis workflow for this compound.

Experimental Protocol (Adapted from similar pyrazole syntheses):

-

Reaction Setup: To a solution of ethyl 2-formyl-3-oxobutanoate (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1 equivalent) dropwise at room temperature with stirring.

-

Reaction Progression: The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours to ensure complete cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Causality in Experimental Choices:

-

Solvent: Ethanol is a common choice as it is a good solvent for both reactants and is relatively unreactive under the reaction conditions.

-

Temperature: The reaction is often initiated at room temperature to control the initial exothermic reaction between the hydrazine and the dicarbonyl compound. Gentle heating can then be applied to drive the reaction to completion.

-

Purification: Recrystallization is an effective method for purifying solid products, while column chromatography is employed for oils or when impurities have similar solubility profiles to the product.

Spectroscopic Characterization

The structural elucidation of the synthesized compound is unequivocally confirmed through a combination of spectroscopic techniques. While a complete dataset for the title compound is not centrally published, the expected spectral features can be inferred from data on closely related structures.

Summary of Expected Spectroscopic Data:

| Spectroscopic Technique | Key Expected Features |

| ¹H NMR | - Singlet for the pyrazole C-H proton (δ ~7.5-8.0 ppm).- Quartet for the ethyl ester -CH₂- group (δ ~4.2-4.4 ppm).- Singlet for the methyl group on the pyrazole ring (δ ~2.3-2.5 ppm).- Triplet for the ethyl ester -CH₃ group (δ ~1.3-1.4 ppm).- Broad singlet for the N-H proton of the pyrazole ring. |

| ¹³C NMR | - Signal for the ester carbonyl carbon (δ ~160-165 ppm).- Signals for the pyrazole ring carbons.- Signals for the ethyl ester carbons.- Signal for the methyl group carbon. |

| FTIR (cm⁻¹) | - N-H stretching vibration (broad, ~3100-3300 cm⁻¹).- C=O stretching of the ester (~1700-1720 cm⁻¹).- C=N and C=C stretching of the pyrazole ring (~1500-1600 cm⁻¹). |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) corresponding to the molecular weight (154.17 g/mol ).- Characteristic fragmentation pattern involving the loss of the ethoxy group (-OC₂H₅). |

Note: The exact chemical shifts (δ) and wavenumbers can vary depending on the solvent and the specific instrument used. For comparison, the NIST WebBook provides IR and mass spectra for the isomeric ethyl 5-methyl-1H-pyrazole-3-carboxylate, which would show similar, though not identical, features.[4][5]

Applications in Drug Discovery and Development

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This compound serves as a key starting material for the elaboration of more complex molecules with therapeutic potential.

A. Building Block for Kinase Inhibitors:

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrazole core of this compound can be functionalized to create potent and selective kinase inhibitors. For instance, derivatives of pyrazole carboxamides have been investigated as inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key target in inflammatory diseases.[6] The general strategy involves the amidation of the carboxylic acid moiety (after hydrolysis of the ester) with various amines to explore the binding pocket of the target kinase.

Figure 3: Conceptual workflow for the use of this compound in the synthesis of kinase inhibitors.

B. Precursor for Anti-Inflammatory Agents:

The pyrazole nucleus is famously present in the selective COX-2 inhibitor, Celecoxib. While not a direct precursor to Celecoxib, this compound provides a similar heterocyclic core that can be elaborated to generate novel non-steroidal anti-inflammatory drugs (NSAIDs).[7][8][9] The strategy often involves the introduction of pharmacophoric features known to confer COX-2 selectivity, such as a sulfonamide group on an adjacent phenyl ring.

C. Intermediate in the Synthesis of Other Bioactive Molecules:

The versatility of the pyrazole ring and the reactivity of the ester functionality allow for the use of this compound in the synthesis of a wide range of other biologically active compounds. It has been explored as an intermediate in the development of:

-

Agrochemicals: Including fungicides and herbicides.

-

Antiviral agents: The pyrazole scaffold is present in some antiviral compounds.

-

Anticancer agents: Beyond kinase inhibition, pyrazole derivatives have shown promise as general anti-proliferative agents.[10]

Conclusion and Future Perspectives

This compound is a high-value chemical intermediate with a proven track record in the synthesis of medicinally relevant compounds. Its straightforward synthesis and the versatility of its functional groups make it an attractive starting point for the construction of diverse molecular libraries for high-throughput screening. As our understanding of disease biology continues to grow, and with the increasing demand for novel, targeted therapies, the importance of foundational building blocks like this compound in drug discovery and development is set to continue. Future research will likely focus on developing more efficient and greener synthetic routes to this and related pyrazoles, as well as exploring its application in the synthesis of inhibitors for newly identified biological targets.

References

-

ResearchGate.

-

PubMed Central.

-

ResearchGate.

-

PubMed.

-

PubMed Central.

-

SpectraBase.

-

ChemicalBook.

-

Imperial College London.

-

Beilstein Journals.

-

PubMed Central.

-

ResearchGate.

-

Semantic Scholar.

-

New Drug Approvals.

-

NIST WebBook.

-

PubChem.

-

NIST WebBook.

-

UKEssays.com.

-

Hilaris Publisher.

-

PubChem.

-

ResearchGate.

-

PubMed.

-

PubMed Central.

-

ChemicalBook.

-

PubChemLite.

-

ChemicalBook.

-

PubChem.

-

Sigma-Aldrich.

-

Google Patents.

-

ResearchGate.

Sources

- 1. This compound | C7H10N2O2 | CID 227598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. エチル-3-メチルピラゾール-4-カルボキシラート | Sigma-Aldrich [sigmaaldrich.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 5. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 6. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 3-Methyl-1H-pyrazole-4-carboxylate (CAS: 85290-78-4)

A Core Intermediate for Pharmaceutical and Agrochemical Innovation

Abstract

Ethyl 3-methyl-1H-pyrazole-4-carboxylate, bearing the CAS number 85290-78-4, is a pivotal heterocyclic building block in modern synthetic chemistry. Its strategic substitution pattern, featuring a reactive ester and a modifiable pyrazole core, has established it as a valuable precursor in the development of a wide array of biologically active molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's synthesis via the classic Knorr pyrazole condensation, its detailed physicochemical and spectroscopic characterization, and its versatile reactivity. Furthermore, this document presents field-proven, step-by-step protocols for its synthesis and subsequent derivatization into high-value amides, underscoring its significance as a foundational scaffold in the synthesis of targeted therapeutics and advanced agrochemicals.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of medicinal chemistry, renowned for its presence in a multitude of compounds with diverse biological activities, including analgesic, anti-inflammatory, antiviral, and anticancer properties[1]. This compound serves as a readily accessible and highly versatile intermediate for accessing this privileged scaffold. Its structure allows for functionalization at multiple sites: the ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling, and the pyrazole nitrogen atoms can be alkylated or arylated to modulate the molecule's steric and electronic properties. This inherent reactivity makes it an essential tool for constructing compound libraries for drug discovery and for the synthesis of complex molecular targets.

Synthesis and Mechanism: The Knorr Pyrazole Synthesis

The most common and efficient method for the synthesis of this compound is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester or a related 1,3-dicarbonyl compound with a hydrazine derivative[2][3]. In this specific case, the reaction proceeds through the condensation of ethyl 2-(ethoxymethylene)-3-oxobutanoate with hydrazine.

Mechanistic Rationale

The reaction is typically catalyzed by a small amount of acid and proceeds with high efficiency due to the formation of the stable, aromatic pyrazole ring[2]. The mechanism begins with the nucleophilic attack of a hydrazine nitrogen onto the enone carbon of the ethoxymethylenebutanoate, followed by the elimination of ethanol. The resulting hydrazone intermediate then undergoes an intramolecular cyclization via the attack of the second hydrazine nitrogen onto the ketone carbonyl. Subsequent dehydration of the cyclic intermediate yields the aromatic pyrazole ring. The choice of a 1,3-dicarbonyl precursor with a leaving group on the 2-position, such as ethyl 2-(ethoxymethylene)-3-oxobutanoate, provides a direct route to the desired 4-carboxylate pyrazole isomer.

Sources

An In-depth Technical Guide to Ethyl 3-methyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ethyl 3-methyl-1H-pyrazole-4-carboxylate, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. We will delve into its fundamental chemical properties, synthesis, and key applications, offering field-proven insights for its effective utilization in research and development.

Core Molecular Attributes

This compound is a pyrazole derivative characterized by an ethyl ester group at the 4-position and a methyl group at the 3-position of the pyrazole ring.

Molecular Formula and Weight

The empirical formula of this compound is C7H10N2O2 .[1][2] Its molecular weight is 154.17 g/mol .[3][2]

Chemical Structure

Sources

An In-Depth Technical Guide to the Synthesis and Discovery of Ethyl 3-Methyl-1H-Pyrazole-4-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and discovery of ethyl 3-methyl-1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details a robust and widely utilized two-step synthetic pathway, commencing with the preparation of the intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate, followed by its cyclization with hydrazine. This guide offers in-depth, step-by-step experimental protocols, mechanistic insights, and quantitative data to enable researchers to confidently replicate and adapt these procedures. Furthermore, the historical context of its discovery is explored within the broader development of pyrazole synthesis, underscoring the enduring relevance of this molecular scaffold.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a variety of interactions with biological targets. Consequently, pyrazole derivatives have been successfully incorporated into a wide array of therapeutic agents, exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[2][3] this compound, in particular, is a valuable intermediate, providing a functionalized core that is amenable to further chemical modification for the development of novel bioactive molecules.[4]

A Robust Two-Step Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound involves a two-step process. The first step is the formation of an activated intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate, from readily available starting materials. This is followed by a regioselective cyclization with hydrazine, a variation of the classic Knorr pyrazole synthesis, to yield the target compound.

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate

The initial step involves the reaction of ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride. The acetic anhydride acts as a dehydrating agent and facilitates the formation of the enol ether.

Reaction Scheme:

Figure 1: Synthesis of the key intermediate.

Experimental Protocol:

A detailed, step-by-step methodology for the synthesis of ethyl 2-(ethoxymethylene)-3-oxobutanoate is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.

-

Heating: Heat the reaction mixture to 130°C and maintain this temperature for 5 hours with continuous stirring.

-

Workup: After cooling the reaction mixture to room temperature, remove the excess triethyl orthoformate and acetic anhydride under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield ethyl 2-(ethoxymethylene)-3-oxobutanoate as a viscous yellow oil.

Causality Behind Experimental Choices:

-

Acetic Anhydride: This reagent is crucial as it reacts with the ethanol generated during the reaction, driving the equilibrium towards the formation of the desired enol ether.

-

Elevated Temperature: The reaction requires thermal energy to overcome the activation barrier for the condensation reaction.

-

Vacuum Distillation: This purification technique is ideal for separating the high-boiling point product from any remaining starting materials and byproducts.

Step 2: Cyclization to this compound

The second and final step is the cyclization of the prepared ethyl 2-(ethoxymethylene)-3-oxobutanoate with hydrazine. This reaction proceeds with high regioselectivity to form the desired 3-methyl-1H-pyrazole-4-carboxylate isomer.

Reaction Scheme:

Figure 2: Cyclization to the final product.

Experimental Protocol:

The following protocol outlines the synthesis of this compound from the intermediate:

-

Reaction Setup: In a suitable reaction vessel, dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate in ethanol.

-

Addition of Hydrazine: Cool the solution in an ice bath and slowly add hydrazine hydrate dropwise while maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Workup: Remove the solvent under reduced pressure. The resulting residue can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Mechanistic Insights and Regioselectivity:

The reaction proceeds via a nucleophilic attack of the hydrazine on the enone system, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring. The regioselectivity is governed by the initial attack of one of the hydrazine nitrogens on the more electrophilic carbonyl carbon of the acetyl group, followed by cyclization involving the other nitrogen and the ester carbonyl group.

Data Summary

The following table summarizes typical reaction parameters and outcomes for the two-step synthesis of this compound.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Ethyl acetoacetate, Triethyl orthoformate | Acetic anhydride | 130 | 5 | 80-90 |

| 2 | Ethyl 2-(ethoxymethylene)-3-oxobutanoate, Hydrazine hydrate | Ethanol | 0 to RT | 2-4 | 70-85 |

Discovery and Historical Context

The discovery of pyrazoles dates back to 1883, when Ludwig Knorr reported the synthesis of a pyrazolone derivative from the reaction of ethyl acetoacetate and phenylhydrazine.[5] This seminal work, now known as the Knorr pyrazole synthesis, laid the foundation for the vast field of pyrazole chemistry.

While the exact first synthesis of this compound is not prominently documented as a singular discovery, its preparation is a logical extension and refinement of the foundational Knorr synthesis. The development of methods to introduce substituents at specific positions of the pyrazole ring, such as the use of activated intermediates like ethyl 2-(ethoxymethylene)-3-oxobutanoate, represents the evolution of synthetic strategies to access a diverse range of functionalized pyrazoles for various applications, particularly in the burgeoning field of medicinal chemistry. The strategic placement of the carboxylate group at the 4-position, as in the title compound, provides a key handle for further synthetic transformations, making it a highly valuable building block in modern drug discovery.[4]

Conclusion

The two-step synthesis of this compound presented in this guide is a reliable and efficient method for accessing this important heterocyclic intermediate. The detailed protocols, mechanistic explanations, and historical context provide researchers with a comprehensive understanding of this valuable compound. The versatility of the pyrazole scaffold, coupled with the synthetic accessibility of derivatives like this compound, ensures its continued importance in the development of new therapeutic agents.

References

-

[No Author]. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. Retrieved from [Link]

- [No Author]. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.

-

Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. In Books. Retrieved from [Link]

-

Bandgar, B. P., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- [No Author]. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.

-

[No Author]. (2025). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Retrieved from [Link]

- [No Author]. (n.d.). WO2011064798A1 - Process for the preparation of a pyrazole derivative. Google Patents.

- [No Author]. (n.d.). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. Google Patents.

-

[No Author]. (n.d.). Pyrazole-4-carbaldehyde derivatives. ResearchGate. Retrieved from [Link]

-

[No Author]. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). Current status of pyrazole and its biological activities. PubMed Central. Retrieved from [Link]

-

[No Author]. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Retrieved from [Link]

-

Abdel-Aziz, H. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. PubMed Central. Retrieved from [Link]

-

[No Author]. (2013). (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. Retrieved from [Link]

-

Abdel-Aziz, H. A., et al. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. Europe PMC. Retrieved from [Link]

-

[No Author]. (2025). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. Retrieved from [Link]

-

Abdel-Aziz, H. A., et al. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

ethyl 3-methyl-1H-pyrazole-4-carboxylate spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-methyl-1H-pyrazole-4-carboxylate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound (CAS: 85290-78-4), a pivotal heterocyclic building block in medicinal and agricultural chemistry.[1][2] Pyrazole derivatives are integral to the development of a wide range of biologically active compounds, making their unambiguous structural confirmation a critical step in synthetic chemistry.[3][4] This document serves as an authoritative resource for researchers and drug development professionals, detailing the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures of the title compound. By synthesizing experimental data with established spectroscopic principles, this guide explains the causality behind spectral features and provides validated protocols for data acquisition, ensuring reliable characterization.

Molecular Structure and Overview

This compound is a substituted pyrazole featuring a methyl group at the C3 position and an ethyl carboxylate group at the C4 position. The inherent tautomerism of the pyrazole ring means the N-H proton can reside on either nitrogen atom, although for clarity, it is typically drawn at the N1 position. Spectroscopic analysis is essential to confirm this precise substitution pattern and verify sample purity.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra provides definitive evidence for the connectivity and chemical environment of atoms within this compound.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides information on the number of distinct protons, their neighboring environments (through spin-spin coupling), and their relative quantities (through integration).

Interpretation: The ¹H NMR spectrum of this compound is expected to show five distinct signals. The N-H proton of the pyrazole ring typically appears as a very broad singlet at a high chemical shift (>10 ppm) and is exchangeable with deuterium oxide (D₂O). The lone aromatic proton (H-5) appears as a sharp singlet downfield due to the electron-withdrawing nature of the adjacent nitrogen and the carboxylate group. The ethyl ester group gives rise to a characteristic quartet and triplet pattern, resulting from the coupling between the methylene (-CH₂-) and methyl (-CH₃) protons. Finally, the methyl group attached to the pyrazole ring (C3-CH₃) appears as a sharp singlet in the aliphatic region.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH | > 10.0 | Broad Singlet | - | 1H |

| C5-H | ~7.8 - 8.2 | Singlet | - | 1H |

| O-CH₂ -CH₃ | ~4.2 - 4.4 | Quartet | ~7.1 | 2H |

| C3-CH₃ | ~2.4 - 2.6 | Singlet | - | 3H |

| O-CH₂-CH₃ | ~1.3 - 1.4 | Triplet | ~7.1 | 3H |

| Note: Chemical shifts are highly dependent on the solvent used.[5] Values are predicted for CDCl₃. |

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Interpretation: The spectrum is expected to show seven distinct carbon signals. The ester carbonyl carbon (C=O) is the most deshielded, appearing furthest downfield. The three pyrazole ring carbons (C3, C4, C5) appear in the aromatic region. The remaining three signals in the upfield region correspond to the ethyl ester carbons (-OCH₂- and -CH₃) and the pyrazole methyl group carbon (C3-CH₃).

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C =O (Ester) | ~163 - 165 |

| C 3 (Pyrazole Ring) | ~145 - 150 |

| C 5 (Pyrazole Ring) | ~135 - 140 |

| C 4 (Pyrazole Ring) | ~105 - 110 |

| O-C H₂-CH₃ | ~60 - 62 |

| O-CH₂-C H₃ | ~14 - 15 |

| C3-C H₃ | ~11 - 13 |

| Note: Predicted values for CDCl₃ or DMSO-d₆.[6] |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[5]

-

Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the instrument for optimal field homogeneity.

-

Acquire the spectrum with a spectral width of ~15 ppm, a 30° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.[5]

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with a spectral width of ~220 ppm, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans (e.g., 1024 or more) for adequate signal-to-noise.[5]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[7][8]

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Interpretation: The IR spectrum of this compound provides clear evidence for its key functional groups. A broad absorption above 3100 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring. The sharp, intense peak around 1700-1720 cm⁻¹ is the most prominent feature and is unambiguously assigned to the C=O stretch of the conjugated ester.[9][10] The presence of two strong C-O stretching bands in the 1300-1100 cm⁻¹ region further confirms the ester functionality.[10][11] Absorptions just below 3000 cm⁻¹ are due to aliphatic C-H stretching from the methyl and ethyl groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3100 - 3300 | N-H Stretch | Pyrazole Ring | Medium, Broad |

| ~2980 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Medium |

| ~1700 - 1720 | C=O Stretch | Conjugated Ester | Strong, Sharp |

| ~1550 - 1600 | C=N / C=C Stretch | Pyrazole Ring | Medium |

| ~1250 - 1300 | C-O Stretch (asymmetric) | Ester | Strong |

| ~1100 - 1150 | C-O Stretch (symmetric) | Ester | Strong |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation (ATR): Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Place a small amount of the solid sample directly onto the crystal. Apply pressure using the anvil to ensure good contact.

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.

-

Background Scan: Acquire a background spectrum of the empty accessory (clean ATR crystal or air).

-

Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern under ionization.

Interpretation: The electron ionization (EI) mass spectrum of this compound is expected to show a clear molecular ion (M⁺) peak at an m/z of 154, corresponding to its molecular weight (C₇H₁₀N₂O₂).[12][13] The fragmentation pattern is characteristic of both the pyrazole core and the ethyl ester side chain. A significant fragment is often observed at m/z 109, corresponding to the loss of the ethoxy group (-•OCH₂CH₃, 45 Da). Further fragmentation of the pyrazole ring can occur through the characteristic loss of stable neutral molecules like hydrogen cyanide (HCN, 27 Da) or dinitrogen (N₂, 28 Da).[14][15] The mass spectrum for the isomeric ethyl 5-methyl-1H-pyrazole-3-carboxylate shows a prominent molecular ion at m/z 154 and key fragments at m/z 125, 109, 81, and 54, which provides a strong comparative basis for the expected fragmentation of the title compound.[16]

| m/z Value | Proposed Fragment | Loss from Parent/Fragment |

| 154 | [M]⁺ | Molecular Ion |

| 125 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 109 | [M - OC₂H₅]⁺ | Loss of ethoxy radical |

| 81 | [M - OC₂H₅ - CO]⁺ | Subsequent loss of CO |

digraph "fragmentation_pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [color="#EA4335", fontsize=10];M [label="[C₇H₁₀N₂O₂]⁺˙\nm/z = 154"]; F109 [label="[C₅H₅N₂O]⁺\nm/z = 109"]; F81 [label="[C₄H₅N₂]⁺\nm/z = 81"];

M -> F109 [label="- •OC₂H₅"]; F109 -> F81 [label="- CO"]; }

Caption: A proposed major fragmentation pathway for this compound.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV for GC-MS, or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-400) using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Acquisition: Record the mass spectrum, noting the relative abundance of each ion. For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a unique and definitive fingerprint for this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and substitution pattern. FT-IR spectroscopy validates the presence of key functional groups, including the N-H, C=O (ester), and C-O bonds. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that corroborate the overall structure. This comprehensive guide provides the necessary data, interpretation, and standardized protocols to ensure the confident and accurate identification of this important heterocyclic compound in any research or development setting.

References

- New Journal of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing.

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. BenchChem.

- Open Research Library. (2025). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library.

- The Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- PMC. (2024).

- Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd.

- PubChem. (n.d.).

- Chem-Impex. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid. Chem-Impex.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.

- Chemguide. (n.d.). interpreting infra-red spectra. Chemguide.

- PMC. (n.d.).

- University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.

- Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.

- JOCPR. (n.d.).

- Quora. (2021). What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3?. Quora.

- NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook.

- NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester Mass Spectrum. NIST WebBook.

- ChemicalBook. (n.d.).

- PubChem. (n.d.).

- Sigma-Aldrich. (n.d.).

- ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d6.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. jocpr.com [jocpr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. This compound | C7H10N2O2 | CID 227598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Ethyl 3-methylpyrazole-4-carboxylate 85290-78-4 [sigmaaldrich.com]

- 14. BiblioBoard [openresearchlibrary.org]

- 15. researchgate.net [researchgate.net]

- 16. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 3-Methyl-1H-Pyrazole-4-Carboxylate and Its Analogs for Drug Discovery

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents. Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antifungal, and antimicrobial properties.[1][2][3][4] The functionalization of the pyrazole ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its binding affinity and selectivity for biological targets.

Ethyl 3-methyl-1H-pyrazole-4-carboxylate is a key exemplar of this class of compounds. The presence of a methyl group at the 3-position and an ethyl carboxylate group at the 4-position provides specific points for interaction and further chemical modification. Understanding the precise three-dimensional arrangement of these functional groups, as revealed by single-crystal X-ray diffraction, is paramount for structure-activity relationship (SAR) studies and rational drug design.

This guide provides an in-depth technical overview of the synthesis, characterization, and crystal structure analysis of pyrazole-4-carboxylate derivatives. While a publicly available, fully resolved crystal structure for this compound is not available at the time of this writing, we will present a comprehensive analysis of the closely related analog, ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate , as a case study. This will allow us to explore the fundamental principles of its solid-state conformation and intermolecular interactions, which are directly translatable to the target molecule.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through several established synthetic routes for pyrazole ring formation. A common and effective method involves the condensation of a β-ketoester equivalent with a hydrazine source.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of ethyl 2-formylacetoacetate (1 equivalent) in ethanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (1.1 equivalents) dropwise at 0°C.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed by standard spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the pyrazole C-H proton, a quartet and a triplet for the ethyl ester group, a singlet for the methyl group on the pyrazole ring, and a broad singlet for the N-H proton.

-

¹³C NMR: Resonances corresponding to the carbonyl carbon of the ester, the aromatic carbons of the pyrazole ring, and the carbons of the ethyl and methyl groups are anticipated.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch (around 3200-3400 cm⁻¹), C=O stretch of the ester (around 1700-1720 cm⁻¹), and C=N and C=C stretching vibrations of the pyrazole ring.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (C₇H₁₀N₂O₂, MW: 154.17 g/mol ) would confirm its identity.[5]

Crystallization and Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.

Experimental Protocol: Crystallization

-

Solvent Selection: Dissolve the purified this compound in a minimum amount of a suitable hot solvent, such as ethanol, methanol, or acetone.

-

Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

-

Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is readily soluble (e.g., dichloromethane) and place this vial inside a larger sealed chamber containing a solvent in which the compound is poorly soluble (e.g., hexane). The slow diffusion of the anti-solvent vapor into the solution can promote crystal growth.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them and mount them on a goniometer head for X-ray diffraction analysis.

The overall workflow from synthesis to structural elucidation is depicted in the following diagram:

Caption: Workflow from Synthesis to Crystal Structure Determination.

Crystal Structure Analysis: A Case Study of Ethyl 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylate

As a proxy for our target molecule, we will now delve into the crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. The replacement of a methyl group with a trifluoromethyl group is a common strategy in medicinal chemistry to modulate lipophilicity and metabolic stability. While this substitution will influence the electronic properties and intermolecular interactions, the overall molecular conformation and packing motifs provide valuable insights.

The crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been determined to be in the monoclinic crystal system with the space group P2₁/m.

Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₇H₇F₃N₂O₂ |

| Formula Weight | 224.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 6.8088(8) |

| b (Å) | 6.7699(9) |

| c (Å) | 9.9351(12) |

| β (°) | 105.416(3) |

| Volume (ų) | 441.48(9) |

| Z | 2 |

| R-factor (Rgt(F)) | 0.0398 |

Table 1: Crystallographic data for ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Molecular Geometry

The pyrazole ring is essentially planar, a characteristic feature of aromatic systems. The ethyl carboxylate and trifluoromethyl substituents are attached to this planar core. The conformation of the ethyl carboxylate group is of particular interest as it can adopt different orientations relative to the pyrazole ring. In many crystal structures of similar compounds, the ester group is nearly coplanar with the ring to maximize conjugation, which can influence its interaction with target proteins.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of non-covalent interactions. In the case of pyrazole derivatives, hydrogen bonding is a dominant feature. The N-H group of the pyrazole ring is a potent hydrogen bond donor, while the carbonyl oxygen of the ester group and the nitrogen atom at the 2-position are effective hydrogen bond acceptors.

In the crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, molecules are linked by N-H···O hydrogen bonds, forming chains along the crystallographic a-axis. This type of interaction is highly directional and plays a crucial role in stabilizing the crystal packing.

Caption: N-H···O Hydrogen Bonding in Pyrazole Derivatives.

For our target molecule, this compound, we would anticipate a similar hydrogen bonding motif. The primary difference in crystal packing might arise from the steric and electronic differences between a methyl group and a trifluoromethyl group. The trifluoromethyl group is significantly more electron-withdrawing and can participate in weaker C-F···H interactions, which might lead to a different overall packing arrangement.

Implications for Drug Design

A detailed understanding of the crystal structure of a lead compound like this compound is invaluable for drug development professionals for several reasons:

-

Pharmacophore Modeling: The precise 3D arrangement of hydrogen bond donors, acceptors, and hydrophobic features defines the pharmacophore. This information is essential for virtual screening and the design of new analogs with improved binding affinity.

-

Structure-Activity Relationship (SAR): By comparing the crystal structures of a series of analogs with their biological activities, researchers can establish clear SARs. For instance, the torsion angle of the ethyl carboxylate group relative to the pyrazole ring could be a critical determinant of activity.

-

Polymorphism Screening: Pharmaceutical solids can exist in different crystalline forms (polymorphs) with varying physical properties, such as solubility and stability. Crystal structure analysis is the definitive method for identifying and characterizing polymorphs.

-

Fragment-Based Drug Design: The pyrazole carboxylate scaffold can be used as a starting fragment in fragment-based drug design. The crystal structure reveals the key interaction points that can be built upon to increase potency and selectivity.

Conclusion

The analysis of the crystal structure of this compound and its analogs provides fundamental insights into their molecular conformation and intermolecular interactions. This knowledge is not merely academic; it is a critical tool for researchers and scientists in the pharmaceutical industry. By leveraging the detailed structural information obtained from single-crystal X-ray diffraction, it is possible to accelerate the design and development of novel, more effective drugs based on the versatile pyrazole scaffold. The principles and methodologies outlined in this guide serve as a roadmap for the structural elucidation and rational design of this important class of therapeutic agents.

References

-

Jaćimović, Ž. K., et al. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C₇H₇F₃N₂O₂. Zeitschrift für Kristallographie - New Crystal Structures, 235(3), 491-493. [Link]

-

Chandra, et al. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Conference Proceedings, 1591(1), 484-486. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Ethyl 3-amino-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

-

Chem-Impex. (n.d.). 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid. [Link]

-

Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6338. [Link]

-

Geronikaki, A., et al. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Molecules, 26(16), 4955. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2023). Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds. [Link]

-

Patel, R. P., et al. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Heterocyclic Chemistry, 58(8), 1666-1678. [Link]

-

Bruzgulienė, J., et al. (2022). Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. Beilstein Journal of Organic Chemistry, 18, 566-576. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H10N2O2 | CID 227598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

biological activity of ethyl 3-methyl-1H-pyrazole-4-carboxylate derivatives

An In-Depth Technical Guide to the Biological Activity of Ethyl 3-methyl-1H-pyrazole-4-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of derivatives based on the this compound scaffold. As a privileged structure in medicinal chemistry, the pyrazole nucleus is a cornerstone in the development of novel therapeutic agents due to its wide range of pharmacological properties.[1][2][3] This document synthesizes current research to offer field-proven insights into the structure-activity relationships (SAR), mechanisms of action, and experimental protocols relevant to this promising class of compounds.

The Pyrazole Scaffold: A Foundation for Therapeutic Innovation

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is a key structural moiety in numerous biologically active compounds.[1] Its chemical versatility allows for substitution at various positions, enabling fine-tuning of its pharmacokinetic and pharmacodynamic properties. The this compound core, in particular, serves as a versatile starting point for creating extensive libraries of derivatives with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5]

The general workflow for investigating these derivatives follows a logical progression from chemical synthesis to biological validation, a process essential for identifying promising lead compounds for further development.

Caption: General workflow for the development of novel pyrazole derivatives.

Anticancer Activity

Pyrazole derivatives have emerged as a significant class of compounds in cancer chemotherapy.[6][7] Their mechanism of action often involves the inhibition of critical cellular processes like proliferation and tubulin polymerization, or targeting specific enzymes such as kinases that are overexpressed in cancer cells.[2][8]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrazole-4-carboxylate derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and any appended aromatic systems.

Caption: Key positions for modification on the pyrazole-4-carboxylate scaffold.

Systematic structural optimization has shown that modifications at these key positions can lead to potent inhibitors. For instance, converting the C4-ethyl ester into various amide and carbohydrazide derivatives has been a successful strategy to enhance antiproliferative activity against lung cancer cell lines.[8] Similarly, the introduction of specific substituted phenyl rings can result in compounds with high cytotoxicity against a panel of human cancer cell lines.[8] A recent study led to the discovery of a potent ALKBH1 inhibitor from a 1H-pyrazole-4-carboxylic acid series, with an IC50 value of 0.031 µM.[9] The conversion of this inhibitor to its ethyl ester prodrug significantly improved its anti-viability activity against gastric cancer cells.[9]

| Compound Class | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides | A549 (Lung) | Potent growth suppression and apoptosis induction | [8] |

| 1H-Pyrazole-4-carboxylic acid derivatives | HGC27, AGS (Gastric) | 7.94 µM, 8.14 µM (for ethyl ester prodrug) | [9] |

| Ferrocene-pyrazole hybrids | HCT-116 (Colon) | 3.12 µM | [2] |

| Pyrazole-5-carboxamide derivatives | Various | Promising cytotoxicity profiles vs. Doxorubicin | [6][7] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Pyrazole derivatives, including celecoxib, are well-known non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of this compound derivatives stems from their ability to modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX) or by reducing the production of inflammatory mediators.[10]

Studies have shown that novel synthesized series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives exhibit significant anti-inflammatory activity in the carrageenan-induced rat paw edema model.[5] Specifically, compounds with dimethoxyphenyl substitutions showed activity comparable to standard drugs.[5] Another study on ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates also reported significant analgesic and anti-inflammatory activities with a reduced ulcerogenic index compared to diclofenac sodium.[11]

The compound 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester emerged from one study as a particularly potent analgesic and anti-inflammatory agent with mild ulcerogenic potential.[12][13]

Antimicrobial and Antifungal Activity

The rise of multi-drug resistant (MDR) pathogens necessitates the development of new antimicrobial agents.[14] Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.[1][15] Their mechanism often involves disrupting microbial cellular processes or inhibiting essential enzymes.

A series of pyrazole-4-carboxamide derivatives were designed based on the structures of commercial fungicides and showed excellent activity against corn rust, in some cases 2-4 times higher than commercial agents like fluxapyroxad.[16] Molecular docking simulations suggested these compounds act by inhibiting succinate dehydrogenase (SDH).[16] Other studies have confirmed the fungicidal activity of 3-methyl-1H-pyrazole-4-carboxylic ester derivatives against pathogens like wheat rust.[4]

| Compound Class | Target Organism(s) | Reported Activity | Reference |

| Pyrazole-4-carboxamide derivatives | Corn rust (Puccinia sorghi) | 2-4x higher activity than fluxapyroxad | [16] |

| Pyrazoline derivatives | Staphylococcus aureus (MDR) | MIC value of 4 µg/mL | [14] |

| Pyrazole derivatives containing imidazothiadiazole | Multi-drug resistant bacteria | MIC value of 0.25 µg/mL | [17] |

| Pyrazole-1-carbothiohydrazide derivatives | Bacteria and Fungi | MIC values of 62.5–125 µg/mL (antibacterial) and 2.9–7.8 µg/mL (antifungal) | [18] |

Methodologies and Experimental Protocols

Scientific integrity requires robust and reproducible experimental design. The following section details standardized protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis Protocol

The synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives is often achieved through a multi-step process involving a Claisen condensation followed by cyclization with hydrazine.[5]

Rationale: This pathway is efficient and utilizes readily available starting materials. The initial condensation creates the 1,3-dicarbonyl moiety required for the subsequent cyclization with hydrazine, which forms the core pyrazole ring.[15]

Step-by-Step Protocol:

-

Step 1: Synthesis of Dioxo-ester Intermediate.

-

To a solution of sodium ethoxide in dry ethanol, add an appropriate acetophenone derivative, followed by the dropwise addition of diethyl oxalate.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

After completion, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the intermediate ethyl-2,4-dioxo-4-phenylbutanoate derivative.

-

Filter, wash with water, and dry the solid intermediate.[5]

-

-

Step 2: Cyclization to form Pyrazole Ring.

-

Prepare a suspension of the dioxo-ester intermediate from Step 1 in glacial acetic acid.

-

Add hydrazine hydrate to the suspension.

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the mixture and pour it into crushed ice. The solid product, the ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivative, will precipitate.

-

Filter the solid, wash thoroughly with water, and recrystallize from ethanol to yield the pure product.[5]

-

-

Step 3: Characterization.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[2][6][7]

Rationale: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes which reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantitative determination of a compound's cytotoxic effect.[19]

Step-by-Step Protocol:

-

Cell Seeding: Seed human cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[20][21]

-

Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[6]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[20]

Protocol: In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]